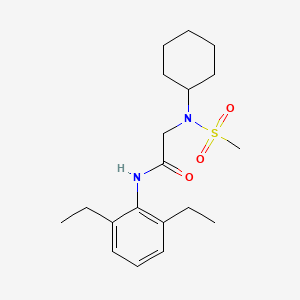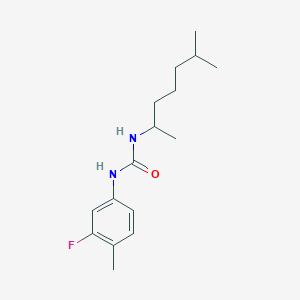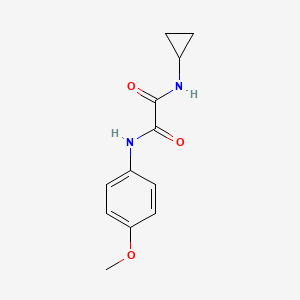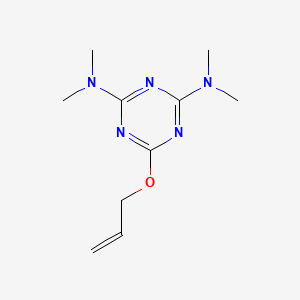
N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDX-085, is a novel small molecule drug that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins that inhibit the immune system from attacking cancer cells.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by blocking the PD-1/PD-L1 pathway, which is a mechanism used by cancer cells to evade the immune system. PD-1 is a protein expressed on the surface of T cells, which helps to regulate the immune response. When PD-1 binds to its ligand, PD-L1, which is expressed on the surface of cancer cells, it inhibits the activity of T cells and prevents them from attacking the cancer cells. This compound blocks this interaction, allowing T cells to recognize and attack cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It enhances the immune response against cancer cells by increasing the activity of T cells and other immune cells. It also promotes the production of cytokines, which are signaling molecules that help to regulate the immune response. This compound has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models of cancer, which provides a wealth of data for researchers to analyze. However, there are also some limitations to using this compound in lab experiments. It is a relatively new drug, and there is still much to be learned about its safety and efficacy in humans. Additionally, it may not be effective in all types of cancer, and further research is needed to determine its optimal use.
Orientations Futures
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is to evaluate its safety and efficacy in clinical trials, and to identify the optimal dose and treatment regimen. Another area of research is to determine the optimal combination therapy for this compound, as it may be more effective when used in combination with other drugs. Additionally, further research is needed to understand the mechanisms of resistance to this compound, and to develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective immune checkpoint inhibitors, which may have greater efficacy and fewer side effects than this compound.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and improving survival rates. It has also been shown to enhance the immune response against cancer cells, making it a potential treatment option for various types of cancer. This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-4-15-10-9-11-16(5-2)19(15)20-18(22)14-21(25(3,23)24)17-12-7-6-8-13-17/h9-11,17H,4-8,12-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGMIFUJMOTLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B4704817.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4704824.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4704831.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)
![1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4704863.png)


![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)

![4-(4-chlorobenzoyl)-2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4704900.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4704916.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4704922.png)
